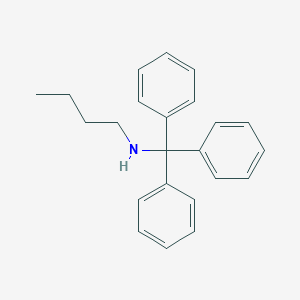
N-butyl-N-tritylamine
説明
N-Butyl-N-tritylamine (CAS: 5824-40-8) is a tertiary amine characterized by a trityl (triphenylmethyl) group and a butyl group attached to a central nitrogen atom. Its molecular formula is C19H17N, with a molecular weight of 259.34 g/mol . The compound is a white crystalline solid with a melting point of 102–104°C and is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. The trityl group confers steric bulk and acid sensitivity, making it valuable in protecting-group chemistry .
特性
分子式 |
C23H25N |
|---|---|
分子量 |
315.5g/mol |
IUPAC名 |
N-tritylbutan-1-amine |
InChI |
InChI=1S/C23H25N/c1-2-3-19-24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,24H,2-3,19H2,1H3 |
InChIキー |
KWSMMDMJKSEWTK-UHFFFAOYSA-N |
SMILES |
CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
類似化合物との比較
Tributylamine (N,N-Dibutyl-1-butanamine)
- Formula : C12H27N
- Molecular Weight : 185.35 g/mol
- Physical Properties : Liquid at room temperature (b.p. ~216°C), lower steric bulk compared to N-butyl-N-tritylamine.
- Uses : Industrial intermediate for surfactants, corrosion inhibitors, and rubber additives .
- Hazards : Flammable, causes skin/eye irritation, and requires storage in ventilated areas .
- Its applications are more industrial than pharmaceutical .
N-Tritylethane-1,2-diamine
N,N-Dimethylbutylamine
- Formula : C6H15N
- Molecular Weight : 101.19 g/mol
- Applications : Solvent and precursor for quaternary ammonium compounds.
- Contrast : Smaller substituents (methyl vs. trityl/butyl) result in lower steric hindrance and higher reactivity. Lacks the aromatic stability and pharmaceutical relevance of this compound .
N-Butyl-N-propyl-1-butanamine
- Formula : C11H25N
- Molecular Weight : 171.32 g/mol
- Uses : Intermediate in agrochemical synthesis.
- Differentiation : Linear and branched alkyl chains dominate its structure, leading to distinct solubility and reactivity profiles compared to the trityl-containing analogue .
Comparative Data Table
Research Findings and Functional Insights
- Acid Stability : this compound and other trityl derivatives degrade under acidic conditions (pH 1), a property exploited in drug delivery systems for targeted release .
- Biological Activity : Trityl-containing amines (e.g., N-Tritylethane-1,2-diamine) show antitumor effects by inhibiting kinesin spindle proteins, unlike aliphatic amines like tributylamine .
- Synthetic Utility : The trityl group in this compound acts as a protective group for amines in peptide synthesis, whereas simpler amines like N,N-dimethylbutylamine are used for straightforward alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


